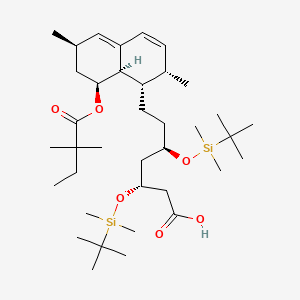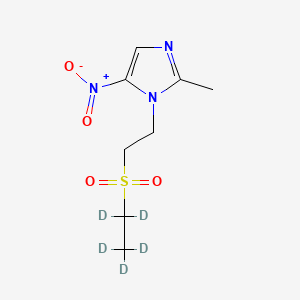
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid (3,5-BtBDSH) is a synthetic molecule that has been studied for its potential application in various fields of scientific research. 3,5-BtBDSH is a derivative of simvastatin, a drug used to treat high cholesterol, and has been studied for its ability to inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol synthesis. 3,5-BtBDSH has been found to possess a variety of biochemical and physiological effects, and has been widely used in laboratory experiments due to its advantages.
Wissenschaftliche Forschungsanwendungen
Simvastatin as a Potential Therapy for Chronic Lung Diseases
Simvastatin, a drug originally used for cholesterol management, has shown promise in treating chronic lung diseases due to its anti-inflammatory, antioxidant, and muco-inhibitory properties. Inhaled formulations of Simvastatin could offer rapid onset, low systemic side effects, and improved stability, making it a potential treatment for conditions characterized by inflammation and oxidative stress in the lungs (Tulbah et al., 2016).
Pharmacokinetic and Pharmacodynamic Considerations
Simvastatin and other statins undergo specific metabolic pathways, significantly influenced by genetic polymorphisms and drug-drug interactions. These factors can predict alterations in statin pharmacokinetics, potentially affecting their efficacy and safety profile. Such knowledge is crucial for personalized medicine, enabling tailored treatments that minimize side effects while maximizing therapeutic benefits (Shitara & Sugiyama, 2006).
Statins and the Autonomic Nervous System
Research suggests that statins, including Simvastatin, can positively impact the autonomic nervous system by reducing sympathetic outflow and potentially enhancing cardiac vagal tone. These effects are beneficial for patients with cardiovascular conditions like hypertension, chronic kidney disease, and diabetes, where autonomic imbalance plays a significant role (Millar & Floras, 2014).
Analytical Methods for Quantification
The development of analytical methods for quantifying statins in biological samples is vital for monitoring drug levels, ensuring therapeutic effectiveness, and avoiding toxicity. High-performance liquid chromatography and gas chromatography are the primary techniques used for this purpose, highlighting the importance of accurate measurement in therapeutic drug monitoring (Ertürk, Onal, & Cetin, 2003).
Drug-Drug Interactions and Pharmacogenetics
Understanding the pharmacokinetic drug interactions and pharmacogenetics of statins, including Simvastatin, is crucial for optimizing their use, particularly in populations with varying genetic backgrounds and those on multiple medications. This knowledge helps in predicting individual responses to statins, avoiding adverse effects, and ensuring the effective management of hypercholesterolemia (Hirota, Fujita, & Ieiri, 2020).
Eigenschaften
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O6Si2/c1-16-37(10,11)34(40)41-31-22-25(2)21-27-18-17-26(3)30(33(27)31)20-19-28(42-44(12,13)35(4,5)6)23-29(24-32(38)39)43-45(14,15)36(7,8)9/h17-18,21,25-26,28-31,33H,16,19-20,22-24H2,1-15H3,(H,38,39)/t25-,26-,28+,29+,30-,31-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGJURCSNNEWPC-KJKJJRJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676231 |
Source


|
| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid | |
CAS RN |
1094101-38-8 |
Source


|
| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)









